2,4-Hexadiene

Polymer Chemistry Cationic Polymerization Isomer Reactivity

2,4-Hexadiene (CAS 5194-51-4), specifically the (E,E) or trans,trans isomer, is an acyclic conjugated diene with the molecular formula C6H10 and a molecular weight of 82.14 g/mol. It is a colorless liquid at room temperature with a boiling point of 82.2 °C and a melting point of -44.9 °C.

Molecular Formula C6H10
Molecular Weight
CAS No. 5194-51-4
Cat. No. B1165886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadiene
CAS5194-51-4
Molecular FormulaC6H10
Structural Identifiers
SMILESCC=CC=CC
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexadiene (CAS 5194-51-4) – Procurement & Identity Overview for the Conjugated Diene


2,4-Hexadiene (CAS 5194-51-4), specifically the (E,E) or trans,trans isomer, is an acyclic conjugated diene with the molecular formula C6H10 and a molecular weight of 82.14 g/mol [1]. It is a colorless liquid at room temperature with a boiling point of 82.2 °C and a melting point of -44.9 °C [2]. As a conjugated diene, it exhibits distinct chemical and physical properties compared to its non-conjugated isomers (e.g., 1,5-hexadiene) and its other geometric isomers ((E,Z)- and (Z,Z)-2,4-hexadiene) [3]. This compound serves as a key building block in organic synthesis, particularly in Diels-Alder reactions and polymer chemistry, where its specific stereochemistry dictates its reactivity profile.

Why 2,4-Hexadiene (E,E) Cannot Be Substituted by Other Hexadiene Isomers


The term "2,4-hexadiene" is not a specific compound but a family of three geometric isomers ((E,E), (E,Z), and (Z,Z)) and several positional isomers (1,3-, 1,4-, and 1,5-hexadiene) [1]. While they share a molecular formula, their reactivity, selectivity, and stability diverge sharply due to differences in stereochemistry and conjugation. For instance, the (E,E) isomer, due to its planar s-trans conformation, exhibits markedly different behavior in Diels-Alder cycloadditions and cationic polymerizations compared to its (E,Z) and (Z,Z) counterparts [2]. Simply ordering "2,4-hexadiene" without specifying the isomer or CAS number (5194-51-4) often results in receiving an isomeric mixture (CAS 592-46-1), which will not perform as expected in stereospecific applications. The quantitative evidence below demonstrates why the specific (E,E) isomer is not an interchangeable commodity.

2,4-Hexadiene (E,E) Quantitative Differentiation: Comparative Reactivity & Performance Data


Cationic Polymerizability Order: trans-trans vs. cis-cis vs. cis-trans

In cationic polymerization, the reactivity of 2,4-hexadiene isomers follows a specific, quantifiable order. The polymerizability increases in the order: trans-trans < cis-cis < cis-trans isomer [1]. Furthermore, in copolymerization with trans-trans isomer, the monomer reactivity ratio of cis-trans to trans-trans was determined to be 1.51 in toluene (nonpolar solvent) and 1.43 in nitroethane (polar solvent) [1]. This demonstrates that the cis-trans isomer is approximately 1.5 times more reactive than the trans-trans isomer in this copolymerization context.

Polymer Chemistry Cationic Polymerization Isomer Reactivity

Atmospheric Oxidation Rate with Hydroxyl Radicals (OH·): 2,4-Hexadiene vs. Other Hexadienes

The gas-phase reaction rate of 2,4-hexadiene with the hydroxyl radical (OH·), a primary atmospheric oxidant, was measured at 296 K and 700 Torr to be k = 2.73 (± 0.2) x 10^-11 cm³ molecule⁻¹ s⁻¹ [1]. This rate is significantly lower than that of other hexadiene isomers under comparable conditions. For instance, 1,4-hexadiene has a reported rate coefficient of k = (9.13 ± 0.62) x 10^-11 cm³ molecule⁻¹ s⁻¹ at 298 K [2], and 1,5-hexadiene has a rate of k = 6.41 x 10^-11 cm³ molecule⁻¹ s⁻¹ at 297 K [3]. This makes 2,4-hexadiene approximately 3.3 times less reactive toward OH radicals than 1,4-hexadiene and 2.3 times less reactive than 1,5-hexadiene.

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Boiling Point Distinction: 2,4-Hexadiene (E,E) vs. 1,3-Hexadiene

The boiling point of (E,E)-2,4-hexadiene is 82.2 °C [1], whereas the boiling point range for 1,3-hexadiene, a common positional isomer, is 72-76 °C [2]. This 6-10 °C difference is substantial enough to be a primary identifier for purity and identity verification via simple distillation or gas chromatography retention time. The Kovats' retention index for (E,E)-2,4-hexadiene on a non-polar squalane column at 70 °C is 645, providing a precise chromatographic benchmark for analytical chemists [3].

Chemical Separation Purity Assessment Physical Properties

Conformational Preference and Diels-Alder Reactivity: trans-trans vs. cis-cis

The Diels-Alder reaction requires the diene to adopt an s-cis conformation. (E,E)-2,4-hexadiene predominantly exists in the s-trans conformation due to steric minimization, which makes it the slowest of the 2,4-hexadiene isomers to undergo Diels-Alder cycloadditions [1]. In contrast, the (Z,Z)-isomer, while more sterically hindered, has a greater propensity to adopt the s-cis conformation under reaction conditions and reacts faster with dienophiles like maleic anhydride [2]. The (Z,E)-isomer displays intermediate reactivity [3]. This reactivity ranking is a direct consequence of the ground-state conformational preferences dictated by the isomer's stereochemistry.

Diels-Alder Cycloaddition Conformational Analysis Synthetic Utility

2,4-Hexadiene (E,E): Recommended Use Cases Based on Comparative Performance Data


Stereospecific Polymer Synthesis Requiring Controlled, Slower Propagation

When developing new polymeric materials with precise tacticity or when a slower polymerization rate is beneficial for process control, (E,E)-2,4-hexadiene is the preferred monomer. Its lower reactivity in cationic polymerization (approximately 1.5 times less reactive than the (E,Z) isomer in copolymerization) [1] allows for a more manageable reaction exotherm and can prevent crosslinking or gelation that may occur with the more reactive isomers. The resulting polymer from (E,E) monomer is also known to have a trans-1,4 structure, which imparts specific material properties [1].

Atmospheric Chemistry Studies Requiring a Stable Diene Tracer

For researchers modeling the atmospheric fate of volatile organic compounds (VOCs), the slower reaction rate of (E,E)-2,4-hexadiene with hydroxyl radicals (k = 2.73 x 10^-11 cm³ molecule⁻¹ s⁻¹) compared to other hexadienes [2] makes it an ideal tracer or reference compound. Its longer atmospheric lifetime allows for the study of transport phenomena and secondary organic aerosol (SOA) formation over extended timescales, providing a clearer signal than faster-reacting alternatives like 1,4-hexadiene (k = 9.13 x 10^-11) [3].

Preparative Chromatography and High-Purity Standard Preparation

The distinct boiling point (82.2 °C) and Kovats' retention index (645 on squalane) of (E,E)-2,4-hexadiene [4] are exploited in analytical chemistry and small-scale synthesis. Its separation from the more volatile 1,3-hexadiene (72-76 °C) [5] is straightforward via fractional distillation. This physical property difference is crucial for laboratories that require isomerically pure (>98%) 2,4-hexadiene for use as a chromatographic standard or as a starting material in reactions where isomeric purity dictates stereochemical outcome.

Controlled Diels-Alder Cycloadditions for Complex Molecule Synthesis

In total synthesis or medicinal chemistry, where a diene of moderate reactivity is required to achieve high regio- and stereoselectivity, (E,E)-2,4-hexadiene is selected. Its slower Diels-Alder reaction rate, due to its favored s-trans conformation [6], provides the kinetic control necessary for selective functionalization. Using the more reactive (E,Z) or (Z,Z) isomers could lead to competing side reactions and lower yields of the desired cycloadduct, making the (E,E) isomer the strategic choice for complex target molecules.

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